molecular formula C21H25IO6 B14904931 (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B14904931
M. Wt: 500.3 g/mol
InChI Key: MXRMGYLXDIVBPO-ADAARDCZSA-N
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Description

The compound (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its unique structural features. It contains a tetrahydropyran ring, a hydroxymethyl group, and an iodophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

In biology, the compound is studied for its potential biological activities. Its structural similarity to certain natural products makes it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs .

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives and iodophenyl-containing molecules. Examples include:

Uniqueness

The uniqueness of (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25IO6

Molecular Weight

500.3 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[(4-ethoxyphenyl)methyl]-4-iodophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25IO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

MXRMGYLXDIVBPO-ADAARDCZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)I

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)I

Origin of Product

United States

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